6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and azetidinyl positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives and pyrazole-containing molecules. Compared to these compounds, 6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4,5-Dihydro-3(2H)-pyridazinones
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 3-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-22-12-11-21(17-5-2-1-3-6-17)24-27(22)19-15-25(16-19)31(29,30)20-9-7-18(8-10-20)26-14-4-13-23-26/h1-14,19H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVYXJHJLESCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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